Nevanimibe Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Nevanimibe Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevanimibe hydrochloride (formerly known as ATR-101 or PD-132301) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an intracellular enzyme crucial for the esterification of cholesterol.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of Nevanimibe hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting cholesterol metabolism in various diseases, including adrenocortical carcinoma (ACC) and congenital adrenal hyperplasia (CAH).
Introduction
Nevanimibe hydrochloride is an orally active small molecule that has been investigated for its potential in treating diseases characterized by excess steroid production or reliance on cholesterol metabolism.[3][4] Its primary target, ACAT1, is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting this enzyme, Nevanimibe disrupts cholesterol homeostasis, leading to a range of cellular effects, including the induction of apoptosis in cancer cells and the reduction of steroidogenesis.[1][5]
Discovery and Rationale
The development of Nevanimibe was rooted in the observation that certain cancer cells, particularly those of the adrenal cortex, exhibit a high demand for cholesterol to support rapid proliferation and steroid hormone production. The rationale was that by targeting a key enzyme in cholesterol metabolism like ACAT1, it would be possible to selectively induce cell death in these cholesterol-dependent cancer cells and modulate steroid synthesis.[4][6]
Synthesis of Nevanimibe Hydrochloride
A detailed, step-by-step synthesis protocol for Nevanimibe hydrochloride is not publicly available in the reviewed literature. However, based on the chemical structure, (R)-1-(4-(3-amino-1-(4-fluorophenyl)propoxy)phenyl)-5-oxopyrrolidine-2-carboxamide hydrochloride, and general synthetic strategies for similar pyrrolidinone-containing compounds, a plausible synthetic route can be outlined. The synthesis would likely involve the coupling of a substituted aminopropoxy-phenylamine intermediate with a protected glutamic acid derivative to form the pyrrolidinone core, followed by amidation and deprotection steps.
Mechanism of Action
Nevanimibe is a selective inhibitor of ACAT1, with a reported EC50 of 9 nM, showing significantly less activity against ACAT2 (EC50 = 368 nM).[1][2] The inhibition of ACAT1 leads to two primary downstream effects:
-
Induction of Apoptosis: By blocking the esterification of cholesterol, Nevanimibe causes an accumulation of free cholesterol within the endoplasmic reticulum (ER). This accumulation leads to ER stress and the unfolded protein response (UPR), ultimately triggering apoptosis.[5]
-
Inhibition of Steroidogenesis: The synthesis of steroid hormones is dependent on a readily available pool of cholesterol. By preventing the storage of cholesterol as cholesteryl esters, Nevanimibe limits the substrate available for steroidogenesis.[3][5]
Signaling Pathway of ACAT1 Inhibition
Caption: Signaling pathway of Nevanimibe hydrochloride via ACAT1 inhibition.
Quantitative Data
The following tables summarize the key quantitative data reported for Nevanimibe hydrochloride.
Table 1: In Vitro Efficacy
| Parameter | Value | Target | Reference |
| EC50 | 9 nM | ACAT1 | [1][2] |
| EC50 | 368 nM | ACAT2 | [1][2] |
Table 2: Clinical Trial Data for Adrenocortical Carcinoma (Phase 1)
| Parameter | Details | Reference |
| Dosing | 1.6 mg/kg/day to 158.5 mg/kg/day | [4] |
| Maximum Feasible Dose | 128.2 mg/kg/day (long-term) | [4] |
| Most Common Adverse Events | Gastrointestinal disorders (76%), Diarrhea (44%), Vomiting (35%) | [4] |
Table 3: Clinical Trial Data for Congenital Adrenal Hyperplasia (Phase 2)
| Parameter | Details | Reference |
| Dosing | 125 mg to 1000 mg twice daily | [5][6] |
| Primary Endpoint | Reduction of 17-hydroxyprogesterone (17-OHP) | [5][6] |
| Key Outcome | Decreased 17-OHP levels within 2 weeks | [5][6] |
| Most Common Adverse Events | Gastrointestinal (30%) | [5][6] |
Experimental Protocols
Fluorescence-Based ACAT1 Inhibition Assay
This protocol is adapted from a published study on the structure of Nevanimibe-bound ACAT1.
Materials:
-
Recombinant human ACAT1
-
Oleoyl-CoA
-
Mixed micelles (2 mM cholesterol/10 mM POPC/18.6 mM taurocholate in reaction buffer)
-
Reaction Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl
-
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (fluorescent probe)
-
Nevanimibe hydrochloride stock solution
-
384-well microplate
-
Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare mixed micelles as previously described.
-
In a 384-well plate, add 15 µL of mixed micelles to each well.
-
Add 2.5 µL of recombinant ACAT1 protein (final concentration ~7.2 µM).
-
Add serial dilutions of Nevanimibe hydrochloride or vehicle control.
-
Initiate the reaction by adding 2.5 µL of 400 µM oleoyl-CoA.
-
Incubate at 37°C for 3 minutes.
-
Stop the reaction and add 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin to detect the free coenzyme A.
-
Measure fluorescence at Ex/Em = 355/460 nm.
-
Calculate IC50 values from the dose-response curve.
Caption: Workflow for the fluorescence-based ACAT1 inhibition assay.
Cell Viability Assay (MTT/MTS Assay)
This is a general protocol for assessing the cytotoxic effects of Nevanimibe on a cell line such as H295R (adrenocortical carcinoma cells).
Materials:
-
H295R cells
-
Complete cell culture medium
-
96-well cell culture plates
-
Nevanimibe hydrochloride stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance)
Procedure:
-
Seed H295R cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Nevanimibe hydrochloride or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
If using MTT, add the solubilization solution and mix to dissolve the crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of 17-Hydroxyprogesterone (17-OHP) in Serum
This protocol outlines the general steps for measuring 17-OHP levels in patient samples from clinical trials.
Materials:
-
Patient serum samples
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
17-OHP standard solutions
-
Internal standard
Procedure:
-
Collect blood samples from patients at specified time points.
-
Separate the serum by centrifugation.
-
Store serum samples at -80°C until analysis.
-
Prepare serum samples for analysis, which may include protein precipitation and extraction.
-
Add an internal standard to each sample.
-
Analyze the samples using a validated LC-MS/MS method to quantify 17-OHP levels.
-
Compare the results to baseline levels and established reference ranges.
Structure-Activity Relationship (SAR)
Detailed structure-activity relationship studies for a series of Nevanimibe analogs are not extensively published. However, the general class of N-phenyl-N'-alkylurea ACAT inhibitors, to which Nevanimibe belongs, has been studied. For these compounds, the potency and selectivity are influenced by the substituents on the phenyl ring and the nature of the alkyl group. The specific combination of the 4-fluorophenylpropoxy and the pyrrolidinone-carboxamide moieties in Nevanimibe appears to be critical for its potent and selective inhibition of ACAT1.
Conclusion
Nevanimibe hydrochloride is a promising therapeutic agent that targets cholesterol metabolism for the treatment of specific cancers and endocrine disorders. Its selective inhibition of ACAT1 provides a unique mechanism of action that leads to apoptosis in cancer cells and a reduction in steroid hormone production. While clinical development has faced challenges, the understanding of Nevanimibe's pharmacology provides a valuable foundation for future research into ACAT1 inhibitors and the broader field of targeting metabolic pathways in disease. Further exploration of its synthesis and the structure-activity relationships of its analogs could lead to the development of even more potent and selective therapeutic agents.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early steps in steroidogenesis: intracellular cholesterol trafficking: Thematic Review Series: Genetics of Human Lipid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol transport in steroid biosynthesis: Role of protein-protein interactions and implications in disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Ester Droplets and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
